

# 3,6-Dihydroxyxanthone CAS number and chemical structure

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## Compound of Interest

Compound Name: 3,6-Dihydroxyxanthone

Cat. No.: B15561991

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## An In-depth Technical Guide to 3,6-Dihydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**3,6-Dihydroxyxanthone** is a naturally occurring polyphenolic compound belonging to the xanthone class, primarily found in plant species of the Gentianaceae family[1]. It is recognized for a spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties[1]. Its planar heterocyclic structure allows it to intercalate with DNA and interact with various molecular targets, making it a compound of significant interest in medicinal chemistry and drug discovery[2]. This document provides a comprehensive technical overview of **3,6-Dihydroxyxanthone**, including its chemical identity, physicochemical properties, synthesis protocols, biological activity, and relevant experimental methodologies.

### Chemical Identity and Structure

**3,6-Dihydroxyxanthone** is a symmetrical dihydroxy-substituted derivative of the dibenzo- $\gamma$ -pyrone core.

- IUPAC Name: 3,6-dihydroxy-9H-xanthen-9-one[3]
- CAS Number: 1214-24-0[1][3]

- Synonyms: 3,6-Dihydroxyxanthen-9-one[1]

Chemical Structure:

 3,6-Dihydroxyxanthone Chemical Structure

Figure 1: 2D Chemical Structure of **3,6-Dihydroxyxanthone**.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for **3,6-Dihydroxyxanthone** is presented below. This data is crucial for its handling, formulation, and analysis in a research setting.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	<b>C<sub>13</sub>H<sub>8</sub>O<sub>4</sub></b>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	228.20 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White to light yellow powder/crystal	
Melting Point	>330 °C (did not melt below 330°C); 395 °C	<a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	330 °C (estimate)	<a href="#">[5]</a>
SMILES	<chem>O=C1C2=C(OC3=C1C=CC(O)=C3)C=C(O)C=C2</chem>	<a href="#">[4]</a>
InChI Key	POARTHFLPKAZBQ-UHFFFAOYSA-N	<a href="#">[3]</a>
Topological Polar Surface Area (TPSA)	70.67 Å <sup>2</sup>	<a href="#">[4]</a>

| logP (calculated)| 2.3574 |[\[4\]](#) |

Table 2: Spectroscopic Data

Spectrum Type	Key Signals / Data	Reference
<sup>1</sup> H NMR (DMSO)	10.780 (s, 2H), 7.983 (d, 2H, J=8.6 Hz), 6.822 (m, 4H)	[6]
Mass Spec (MS)	228, 220, 1717, 115, 100, 69, 63	[6]

| FT-IR | Data aligns with previously reported values. [[2] |

## Synthesis and Experimental Protocols

The synthesis of **3,6-dihydroxyxanthone** can be achieved via the cyclization of a benzophenone intermediate. A common and effective method involves a two-step process starting from 4-hydroxysalicylic acid and resorcinol.

### Synthesis Protocol: Two-Step Preparation via Benzophenone Intermediate

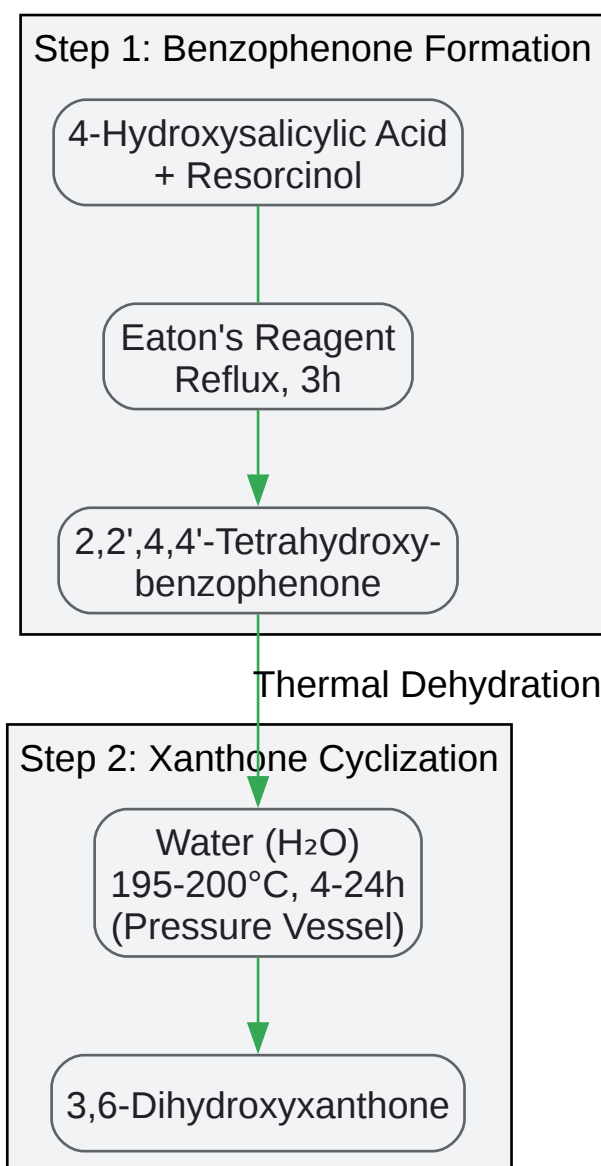
This protocol is adapted from a method involving an Eaton's reagent-mediated condensation followed by thermal cyclization[2].

Step 1: Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone

- Combine equimolar amounts of 4-hydroxysalicylic acid and resorcinol.
- Add Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) to the mixture.
- Heat the reaction mixture under reflux for 3 hours.
- After cooling, quench the reaction by pouring it into ice water.
- Collect the resulting precipitate by filtration.
- Purify the crude product by recrystallization or column chromatography to yield 2,2',4,4'-tetrahydroxybenzophenone.

## Step 2: Cyclization to **3,6-Dihydroxyxanthone**

- Place the synthesized 2,2',4,4'-tetrahydroxybenzophenone (e.g., 2.5 g) in a high-pressure reaction vessel (autoclave or pressure tube)[\[2\]](#)[\[6\]](#).
- Add deionized water (e.g., 20 mL) as the solvent[\[6\]](#).
- Seal the vessel and heat to 195-200 °C for 4-24 hours[\[2\]](#)[\[6\]](#).
- Allow the vessel to cool completely to room temperature.
- Filter the reaction mixture to collect the crude solid product.
- To purify, suspend the crude product in water (e.g., 25 mL), heat to reflux for 25 minutes, and filter while hot (approx. 60 °C) to obtain the pure **3,6-dihydroxyxanthone**[\[6\]](#). An 88-90% yield can be expected from this cyclization step[\[2\]](#)[\[6\]](#).



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*Caption: Chemical synthesis workflow for **3,6-dihydroxyxanthone**.*

## Biological Activity and Applications

**3,6-Dihydroxyxanthone** demonstrates a range of biological effects relevant to drug development. Its mode of action often involves antioxidant activity, enzyme inhibition, and the modulation of cellular signaling pathways[1].

Table 3: Summary of Biological Activities

Activity Type	Description	Reference
Anticancer	Exhibits cytotoxic activity against various cancer cell lines.	[5][7]
Antioxidant	Functions as a free radical scavenger, mitigating oxidative stress.	[1]
Anti-inflammatory	Potential to modulate inflammatory signaling pathways.	[1]

| Antimicrobial | Shows inhibitory effects against certain microbes. |[1] |

## Anticancer Activity: Cytotoxicity Data

The cytotoxic effects of **3,6-dihydroxyxanthone** have been quantified against specific cell lines.

Table 4: In Vitro Cytotoxicity (IC<sub>50</sub> Values)

Cell Line	Cell Type	Incubation Time	IC <sub>50</sub> (μM)	Reference
WiDR	Human Colon Carcinoma	24 hours	785.58	[5][7]
Vero	Normal Monkey Kidney (Control)	24 hours	1280.9	[5][7]

| P388 | Murine Leukemia | Not Specified | 10.4 |[8] |

The data indicates moderate cytotoxic activity with some selectivity for cancer cells over normal cell lines.

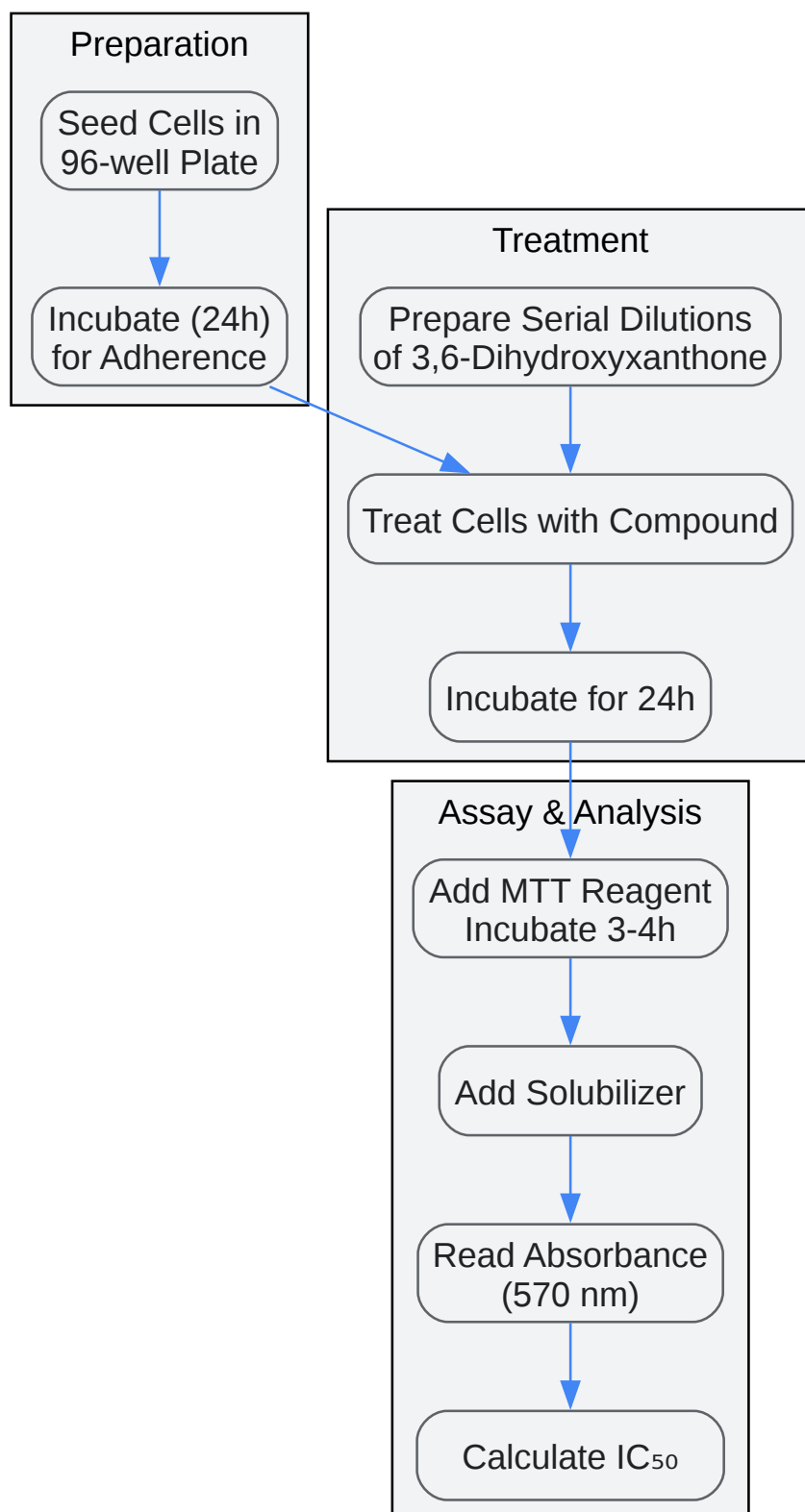
## Experimental Protocol: Cell Viability (MTT) Assay

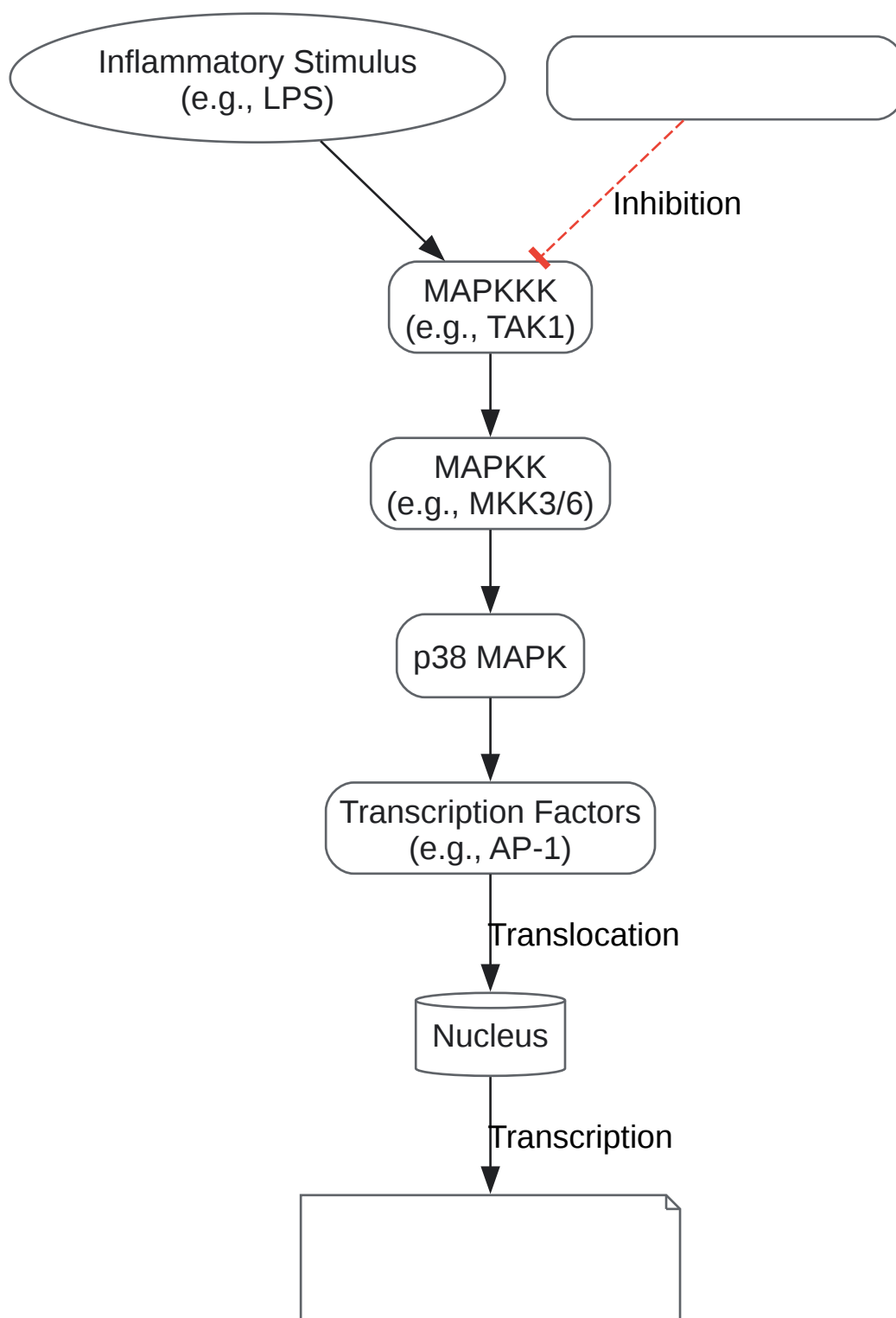
This protocol details the methodology used to determine the IC<sub>50</sub> values presented above[5].

- Cell Seeding:
  - Culture WiDR and Vero cells in appropriate media until they reach ~80% confluency.
  - Trypsinize, count, and seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well.
  - Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere to allow for cell attachment.
- Compound Preparation and Treatment:
  - Prepare a stock solution of **3,6-dihydroxyxanthone** in dimethyl sulfoxide (DMSO).
  - Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., for WiDR cells: 3.9 to 500 µg/mL)[5]. Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).
  - Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO only) and untreated control wells.
- Incubation:
  - Incubate the treated plates for 24 hours at 37°C, 5% CO<sub>2</sub>[5].
- MTT Addition and Formazan Solubilization:
  - Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
  - Incubate for 3-4 hours until purple formazan crystals are visible.
  - Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Data Acquisition and Analysis:

- Read the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of viability against the log of the compound concentration and determine the  $IC_{50}$  value using non-linear regression analysis.







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